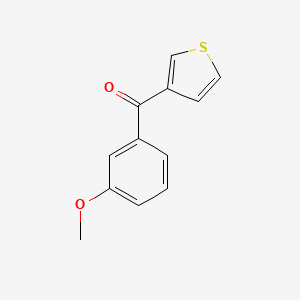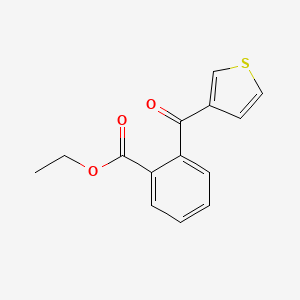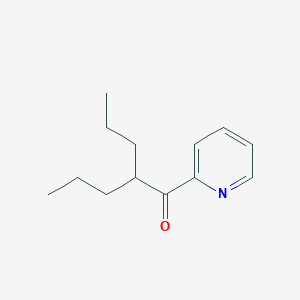
1-丙基丁基-2-吡啶酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propylbutyl 2-pyridyl ketone is a chemical compound belonging to the family of pyridyl ketones. It is a yellow crystalline solid that is soluble in organic solvents. This compound has gained significant attention due to its potential therapeutic and industrial applications.
科学研究应用
1-Propylbutyl 2-pyridyl ketone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for chiral 2-pyridine alky/aryl alcohols and 2-aminoalkyl pyridine ligands in asymmetric catalysis.
Biology: The compound is employed in the synthesis of bioactive molecules and natural products.
Medicine: It serves as a pharmacophore group in medicinal chemistry, contributing to the development of antitumor agents and COX-2 selective inhibitors.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and functional materials.
准备方法
Synthetic Routes and Reaction Conditions: 1-Propylbutyl 2-pyridyl ketone can be synthesized through various methods. One practical method involves the reaction of 2-lithiopyridine, formed by Br/Li exchange, with commercially available esters. This reaction is carried out in a nitrogen atmosphere at temperatures below -78°C, resulting in a good yield of the desired ketone .
Industrial Production Methods: The industrial production of 1-Propylbutyl 2-pyridyl ketone often involves continuous flow chemistry. This method is rapid, reliable, and cost-efficient, allowing for the synthesis of diverse kinds of 2-pyridyl ketones in a compound library .
化学反应分析
Types of Reactions: 1-Propylbutyl 2-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone to alcohols.
Substitution: The pyridyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated pyridyl ketones.
作用机制
The mechanism of action of 1-Propylbutyl 2-pyridyl ketone involves its ability to form complexes with metal ions. This chelating property allows it to interact with various molecular targets and pathways, making it useful in catalysis and other chemical processes.
相似化合物的比较
2-Pyridyl ketone Schiff bases: These compounds share the pyridyl ketone structure and are used in similar applications, such as coordination chemistry and catalysis.
2-Propyl-1-(2-pyridinyl)-1-pentanone: Another pyridyl ketone with similar properties and applications.
Uniqueness: 1-Propylbutyl 2-pyridyl ketone stands out due to its specific structure, which allows for unique interactions in chemical reactions and applications. Its ability to form stable complexes with metal ions makes it particularly valuable in catalysis and medicinal chemistry.
属性
IUPAC Name |
2-propyl-1-pyridin-2-ylpentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-7-11(8-4-2)13(15)12-9-5-6-10-14-12/h5-6,9-11H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMSYIQSGZQYJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641996 |
Source


|
| Record name | 2-Propyl-1-(pyridin-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-72-1 |
Source


|
| Record name | 2-Propyl-1-(pyridin-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
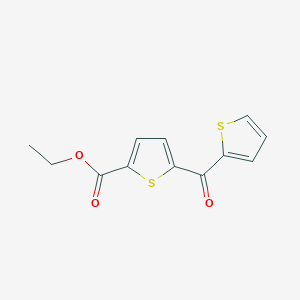
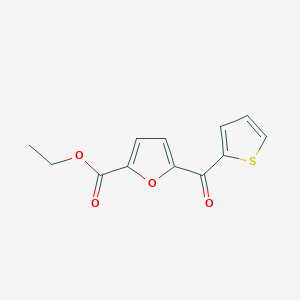

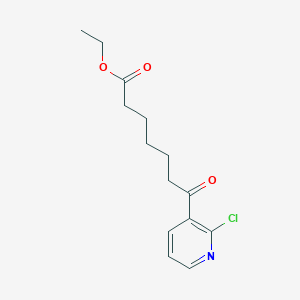
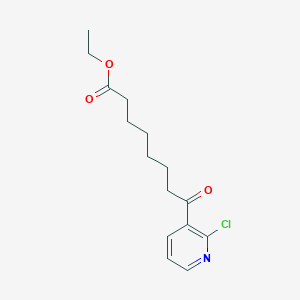

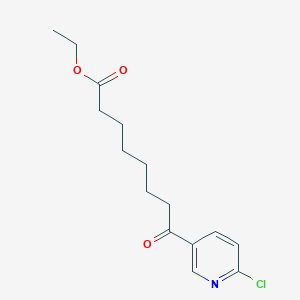
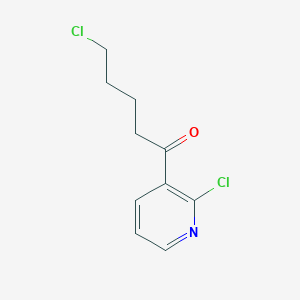
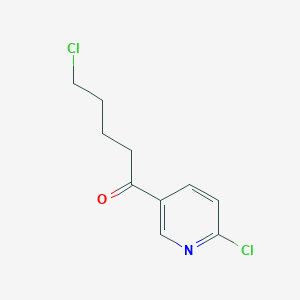
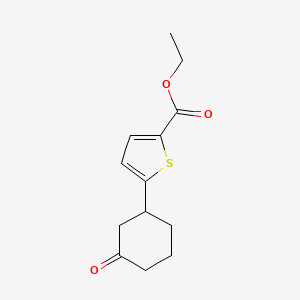
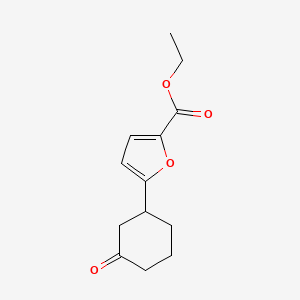
![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)
